4-((diphenylmethylene)amino)-N-methoxy-N-methylbenzamide
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Overview
Description
4-((Diphenylmethylene)amino)-N-methoxy-N-methylbenzamide is an organic compound known for its unique structure and properties. This compound is characterized by the presence of a diphenylmethylene group attached to an amino group, which is further connected to a benzamide moiety. The compound’s molecular formula is C22H21NO2, and it has a molecular weight of approximately 331.41 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((diphenylmethylene)amino)-N-methoxy-N-methylbenzamide typically involves the reaction of diphenylmethanone with aniline derivatives under specific conditions. One common method includes the use of a condensation reaction where diphenylmethanone reacts with aniline in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The final product is typically purified through recrystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
4-((Diphenylmethylene)amino)-N-methoxy-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or anilines.
Scientific Research Applications
4-((Diphenylmethylene)amino)-N-methoxy-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((diphenylmethylene)amino)-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-((Diphenylmethylene)amino)aniline
- 2-(Diphenylmethylene)amino acetate
- 4-Amino-2,6-dimethoxypyrimidine
Uniqueness
4-((Diphenylmethylene)amino)-N-methoxy-N-methylbenzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a diphenylmethylene group with a benzamide moiety makes it a versatile compound with diverse applications in various fields.
Properties
Molecular Formula |
C22H20N2O2 |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
4-(benzhydrylideneamino)-N-methoxy-N-methylbenzamide |
InChI |
InChI=1S/C22H20N2O2/c1-24(26-2)22(25)19-13-15-20(16-14-19)23-21(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-16H,1-2H3 |
InChI Key |
OOLQVGLEMATWLM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1=CC=C(C=C1)N=C(C2=CC=CC=C2)C3=CC=CC=C3)OC |
Origin of Product |
United States |
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